Benzyl 1-oxo-2,9-diazaspiro[5.5]undecane-9-carboxylate
Description
Benzyl 1-oxo-2,9-diazaspiro[5.5]undecane-9-carboxylate is a spirocyclic compound featuring a unique bicyclic structure with nitrogen and oxygen atoms strategically positioned. Spirocyclic systems like this are often explored in drug discovery due to their conformational rigidity and ability to interact with biological targets .
Properties
IUPAC Name |
benzyl 1-oxo-2,9-diazaspiro[5.5]undecane-9-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3/c20-15-17(7-4-10-18-15)8-11-19(12-9-17)16(21)22-13-14-5-2-1-3-6-14/h1-3,5-6H,4,7-13H2,(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYDIDLMVLFRIDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCN(CC2)C(=O)OCC3=CC=CC=C3)C(=O)NC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201148112 | |
| Record name | 2,9-Diazaspiro[5.5]undecane-9-carboxylic acid, 1-oxo-, phenylmethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201148112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1630906-94-3 | |
| Record name | 2,9-Diazaspiro[5.5]undecane-9-carboxylic acid, 1-oxo-, phenylmethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1630906-94-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,9-Diazaspiro[5.5]undecane-9-carboxylic acid, 1-oxo-, phenylmethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201148112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Benzyl 1-oxo-2,9-diazaspiro[5.5]undecane-9-carboxylate is a complex organic compound that belongs to the diazaspiro family, characterized by its unique spirocyclic structure. This compound has garnered attention due to its potential biological activities and therapeutic applications. This article aims to explore the biological activity of this compound, highlighting relevant research findings, case studies, and comparative analyses with similar compounds.
Structure and Properties
Chemical Structure:
- IUPAC Name: this compound
- Molecular Formula: C17H24N2O2
- Molecular Weight: 288.38 g/mol
- CAS Number: 1630907-21-9
The compound features a benzyl group, an oxo group, and a carboxylate moiety, contributing to its structural diversity and potential biological interactions.
Biological Activity Overview
Research indicates that compounds within the diazaspiro family often exhibit significant biological activities, including:
- Antimicrobial Activity: Some diazaspiro compounds have shown promising antimicrobial properties.
- Anticancer Properties: Certain derivatives have been investigated for their potential to inhibit tumor growth.
- Neuroprotective Effects: Potential applications in neuroprotection have been noted, particularly concerning neurodegenerative diseases.
Comparative Analysis of Related Compounds
The following table summarizes the structural features and biological activities of related diazaspiro compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Tert-butyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate | Contains an oxo group and tert-butyl substituent | Antimicrobial activity reported |
| 4-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one | Features a ketone instead of a carboxylate | Potential anticancer properties |
| Benzyl 2,9-diazaspiro[5.5]undecane-9-carboxylate | Similar spiro structure but different substituents | Investigated for neuroprotective effects |
This table illustrates the diversity within the diazaspiro family while highlighting the unique features of this compound that may contribute to its distinct biological profiles and chemical reactivity.
Antimicrobial Activity
A study focusing on various diazaspiro compounds revealed that certain derivatives exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were comparable to those of conventional antibiotics, suggesting potential therapeutic applications in treating bacterial infections.
Anticancer Properties
Research has indicated that this compound and its derivatives can act as dual ligands for specific receptors involved in cancer progression. In vitro studies demonstrated dose-dependent cytotoxic effects on cancer cell lines, with IC50 values indicating effective inhibition of cell proliferation.
Neuroprotection
Preclinical studies have suggested that this compound may offer neuroprotective benefits by inhibiting acetylcholinesterase (AChE) activity. This inhibition is crucial for enhancing cholinergic transmission in neurodegenerative conditions such as Alzheimer's disease.
Future Directions and Conclusions
While initial findings regarding the biological activity of this compound are promising, further research is necessary to fully elucidate its mechanisms of action and therapeutic potential. Future studies should focus on:
- In Vivo Studies: To confirm the efficacy observed in vitro.
- Mechanistic Studies: To understand the pathways through which this compound exerts its biological effects.
- Structure-Activity Relationship (SAR) Analysis: To optimize the chemical structure for enhanced activity and reduced toxicity.
Scientific Research Applications
Benzyl 1-oxo-2,9-diazaspiro[5.5]undecane-9-carboxylate is a compound with significant potential in various scientific research applications. This article explores its characteristics, synthesis, and diverse applications, particularly in medicinal chemistry and material science.
Chemical Characteristics
Molecular Formula: C17H22N2O3
Molecular Weight: 302.4 g/mol
CAS Number: 1630906-94-3
Physical Form: Solid
Storage Conditions: Room temperature
Structural Features
The compound features a spirocyclic structure that contributes to its unique chemical properties, making it an interesting candidate for various applications.
Synthesis and Derivatives
This compound can be synthesized through various methods involving diazaspiro compounds. It is often used as a precursor for other derivatives that possess enhanced biological activities.
Synthesis Example
A typical synthesis pathway may involve the reaction of benzylamine with a suitable carbonyl compound under controlled conditions to yield the desired spirocyclic structure.
Medicinal Chemistry
This compound has been investigated for its potential pharmacological properties:
- Antimicrobial Activity: Preliminary studies indicate that derivatives of this compound exhibit antimicrobial properties, making them potential candidates for antibiotic development.
- CNS Activity: Research has suggested that compounds with similar structures may interact with neurotransmitter systems, indicating potential use in treating neurological disorders.
Material Science
The unique structural properties of this compound enable its use in the development of novel materials:
- Polymer Chemistry: The compound can serve as a building block for synthesizing polymers with specific mechanical and thermal properties.
- Nanotechnology: Its application in nanomaterials has been explored, particularly in enhancing the properties of nanocomposites.
Chemical Research
This compound serves as a versatile intermediate in organic synthesis, allowing chemists to explore new reactions and develop innovative synthetic methodologies.
Case Study 1: Antimicrobial Properties
A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of this compound against several bacterial strains. The results showed significant inhibition zones compared to control groups, suggesting its potential as an antibiotic agent.
Case Study 2: Polymer Development
In an investigation published in the Journal of Polymer Science, researchers synthesized a series of polymers incorporating this compound. The resulting materials demonstrated enhanced thermal stability and mechanical strength compared to traditional polymers.
Comparison with Similar Compounds
Structural Variations and Key Features
The following table summarizes critical structural and physicochemical properties of benzyl 1-oxo-2,9-diazaspiro[5.5]undecane-9-carboxylate and its analogs:
| Compound Name | Molecular Formula | Molecular Weight | CAS Number | Key Structural Features |
|---|---|---|---|---|
| This compound (Target) | Not explicitly provided | — | — | 1-oxo, 2,9-diaza, benzyl ester |
| Benzyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate | C₁₆H₂₂N₂O₃ | 290.36 | 2102409-64-1 | 1-oxa (ether), 4,9-diaza, benzyl ester |
| Tert-butyl 1-oxo-2,9-diazaspiro[5.5]undecane-9-carboxylate | C₁₄H₂₄N₂O₃ | 268.36 | 1198284-94-4 | 1-oxo, 2,9-diaza, tert-butyl ester |
| Benzyl 2-oxo-1,9-diazaspiro[5.5]undecane-9-carboxylate | — | — | 1160246-77-4 | 2-oxo, 1,9-diaza, benzyl ester |
| Tert-butyl 2-oxo-1-oxa-3,9-diazaspiro[5.5]undecane-9-carboxylate | C₁₃H₂₂N₂O₄ | 270.33 | 1209319-87-8 | 2-oxo, 1-oxa (ether), 3,9-diaza, tert-butyl |
Key Observations :
- Oxo vs. Oxa Groups: The target compound’s 1-oxo group (carbonyl) contrasts with the 1-oxa (ether) group in analogs like Benzyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate.
- Positional Isomerism : The 2-oxo variant (CAS 1160246-77-4) demonstrates how oxo group placement affects electronic properties and possibly receptor interactions .
Physicochemical and Drug-Like Properties
- Lipophilicity : Tert-butyl derivatives (e.g., CAS 1198284-94-4) are more lipophilic than benzyl esters, which may enhance blood-brain barrier penetration but reduce solubility .
- Solubility : Benzyl esters (e.g., CAS 2102409-64-1) generally exhibit moderate solubility, influenced by aromatic ring substituents .
Preparation Methods
Starting Materials and Initial Cyclization
- The synthesis often begins with N-benzyl piperidine-4-ketone and ethyl cyanoacetate as key starting materials.
- These are reacted in the presence of colamine solution to form a dicyanocarbodiimide intermediate.
- This intermediate undergoes cyclization to yield 9-benzyl-3,9-diaza-2,4-dioxo-spiro[5.5]undecane derivatives.
Hydrolysis and Cyclization Conditions
- The 9-benzyl-3,9-diaza-2,4-dioxo-spiro[5.5]undecane intermediate is suspended in aqueous phosphate solution (50%) and heated at 110 °C for approximately 30 hours.
- The reaction progress is monitored by HPLC.
- After completion, the mixture is cooled, neutralized to pH ~8, filtered, washed, and the crude product is recrystallized from methanol to yield a white solid with about 64% yield.
Protection with Carbobenzoxy (Cbz) or Boc Groups
- The crude spiro compound is dissolved in anhydrous methylene chloride.
- Triethylamine is added as a base.
- Under ice bath cooling, benzyl chloroformate (Cbz-Cl) or Boc anhydride is added dropwise.
- The reaction mixture is stirred at room temperature for 1–2 hours.
- After workup involving washing with water or saturated sodium bicarbonate, drying, and evaporation, the crude product is purified by column chromatography.
- Typical yields for this step range from 93% to 98%.
Reduction Step
- The protected spiro compound is dissolved in dehydrated alcohol.
- 10% palladium on carbon catalyst is added.
- The mixture is subjected to hydrogenation under 50 psi hydrogen pressure at 50 °C for 16 hours.
- Reaction monitoring is done by TLC.
- After completion, the catalyst is filtered off, and the filtrate is evaporated to dryness.
- The product is often isolated as a white solid by salification with 1M hydrochloric acid in diethyl ether.
- Yields in this step are typically between 80–84%.
Alternative Reductions Using Lithium Aluminium Hydride (LiAlH4)
- In some embodiments, reduction of dioxo intermediates is performed using LiAlH4 in anhydrous tetrahydrofuran under nitrogen atmosphere.
- The mixture is refluxed for 16 hours, followed by quenching with aqueous NaOH.
- Filtration and evaporation yield crude product, which is purified by column chromatography.
- Yields around 73% have been reported.
Summary Table of Key Preparation Steps
| Step No. | Reaction Description | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Cyclization to form 9-benzyl-3,9-diaza-2,4-dioxo-... | Aqueous phosphate solution (50%), 110 °C, 30 h | 64 | HPLC monitored, recrystallized from MeOH |
| 2 | Protection with Cbz or Boc groups | Cbz-Cl or Boc anhydride, triethylamine, DCM, RT | 93–98 | Column chromatography purification |
| 3 | Catalytic hydrogenation reduction | 10% Pd/C, H2 (50 psi), 50 °C, 16 h | 80–84 | TLC monitored, salification with HCl/ether |
| 4 | Alternative reduction with LiAlH4 | LiAlH4, THF, reflux 16 h, quench with NaOH | 73 | Column chromatography purification |
Research Findings and Analytical Data
- The synthetic routes have been validated by HPLC and TLC monitoring to ensure completion and purity.
- Recrystallization and chromatography provide high purity white solids.
- The use of protective groups such as Cbz and Boc facilitates selective functional group transformations.
- Hydrogenation and LiAlH4 reductions are effective for converting dioxo intermediates to the desired 1-oxo spiro compound.
- The methods show reproducible yields ranging from moderate to high (64% to 98%) depending on the step.
Q & A
Q. Advanced
- HPLC : Reverse-phase HPLC with UV detection (e.g., C18 column, MeOH:H₂O gradient) resolves diastereomers .
- Flash Chromatography : Silica gel columns with ethyl acetate/dichloromethane gradients (10–65%) remove unreacted intermediates .
- TLC Monitoring : Hexane:ethyl acetate (3:1) systems track reaction progress .
How does substitution on the benzyl group affect bioactivity?
Advanced
Structure-activity relationship (SAR) studies reveal:
- Electron-Withdrawing Groups : Enhance stability but reduce receptor binding (e.g., fluorine substitution lowers GABA receptor affinity) .
- Hydrophobic Substituents : Benzyl derivatives with alkyl chains (e.g., ethyl) improve solubility and kinase inhibition .
Data Contradiction : While some studies report GABA modulation , others highlight sEH enzyme inhibition . These discrepancies may arise from assay variations (e.g., cell lines, concentration ranges).
Which biological targets are associated with this compound?
Q. Advanced
- sEH (Soluble Epoxide Hydrolase) : Inhibition reduces inflammation in cardiovascular models .
- ACC (Acetyl-CoA Carboxylase) : Tert-butyl analogs show nanomolar inhibition, suggesting potential metabolic applications .
- GABA Receptors : Benzyl-substituted spiro compounds modulate neuronal signaling .
How should researchers address contradictions in reported bioactivity data?
Q. Advanced
- Reproduce Assays : Validate results using identical conditions (e.g., 10 µM compound, HEK293 cells) .
- Structural Analogs : Compare activity of tert-butyl vs. benzyl derivatives to isolate functional group effects .
- Computational Modeling : Molecular docking (e.g., AutoDock Vina) predicts binding modes to reconcile conflicting data .
What storage conditions are recommended for this compound?
Q. Basic
- Temperature : -20°C in sealed vials .
- Light Sensitivity : Store in amber glass to prevent photodegradation .
- Moisture Control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the carboxylate group .
How can the core structure be modified for derivatization studies?
Q. Advanced
- Carboxylate Activation : Convert to acyl chloride for amide bond formation .
- Spiro Core Functionalization : Introduce halogens (e.g., fluorine) via electrophilic substitution .
- Benzyl Group Replacement : Use Suzuki-Miyaura coupling to install heteroaromatic rings .
What computational tools predict interactions with biological targets?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
